tert-Butyl 12-oxododecanoate

Description

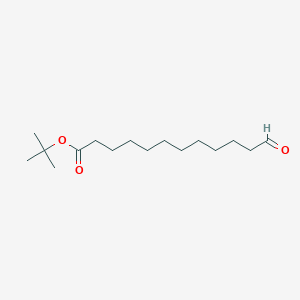

tert-Butyl 12-oxododecanoate is a synthetic ester featuring a 12-carbon aliphatic chain with a ketone (oxo) group at the terminal position and a tert-butyl ester moiety. This compound is structurally significant in organic synthesis, particularly as an intermediate for pharmaceuticals, polymers, or surfactants. Its ketone group enables diverse reactivity, such as nucleophilic additions or reductions, while the tert-butyl ester enhances steric protection of the carboxylate group, improving stability during synthetic processes.

Properties

Molecular Formula |

C16H30O3 |

|---|---|

Molecular Weight |

270.41 g/mol |

IUPAC Name |

tert-butyl 12-oxododecanoate |

InChI |

InChI=1S/C16H30O3/c1-16(2,3)19-15(18)13-11-9-7-5-4-6-8-10-12-14-17/h14H,4-13H2,1-3H3 |

InChI Key |

HNNNDAHTAPOXQF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 12-oxododecanoate can be synthesized through the esterification of 12-oxododecanoic acid with tert-butyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of tert-butyl esters often involves the use of tert-butyl hydroperoxide as an oxidizing agent. This method allows for the efficient conversion of carboxylic acids to their corresponding tert-butyl esters under mild conditions . The process is scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 12-oxododecanoate undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the ester to its corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: tert-Butyl hydroperoxide, often in the presence of a catalyst like copper chloride.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters or amides.

Scientific Research Applications

tert-Butyl 12-oxododecanoate has several applications in scientific research:

Biology: The compound can be used in the preparation of biologically active molecules and pharmaceuticals.

Medicine: It serves as a precursor in the synthesis of drug molecules and other therapeutic agents.

Industry: The compound is utilized in the production of polymers, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 12-oxododecanoate involves its reactivity as an ester. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. This hydrolysis can be catalyzed by acids or bases, depending on the reaction conditions. The tert-butyl group provides steric hindrance, making the ester more resistant to nucleophilic attack compared to less bulky esters .

Comparison with Similar Compounds

Key Observations :

- Trioxa Chain: Both analogs incorporate a 4,7,10-trioxadodecanoate backbone, which introduces ether linkages (OCH₂CH₂O repeats). This imparts hydrophilicity and flexibility, akin to polyethylene glycol (PEG) spacers, enhancing solubility in polar solvents .

- Functional Group Reactivity: The amino (-NH₂) and hydroxyl (-OH) groups in the analogs enable distinct chemistries (e.g., amidation for amino derivatives, esterification/oxidation for hydroxy derivatives). In contrast, the ketone in 12-oxododecanoate supports reactions like Grignard additions or reductive amination.

- Stability: The amino derivative’s requirement for freezer storage (-20°C) suggests sensitivity to degradation or hygroscopicity, whereas the hydroxy analog’s storage conditions are unspecified, implying greater ambient stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.